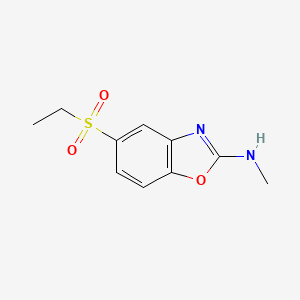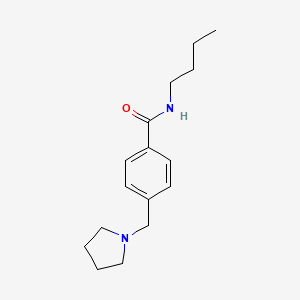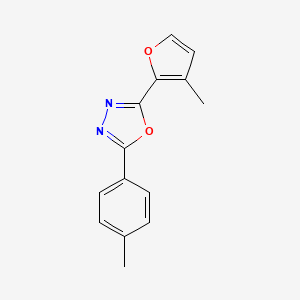
methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate
説明
Methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a range of interesting properties that make it useful in various fields of study.
科学的研究の応用
Methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been found to possess potent anti-cancer activity. It has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to possess antimicrobial activity. It has been found to be effective against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potent activity against cancer cells and its neuroprotective effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for the study of methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate. One promising area of research is the development of new anti-cancer agents based on this compound. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
Methyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses potent anti-cancer and neuroprotective properties and has been found to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound holds great promise for the development of new therapeutic agents for the treatment of cancer and neurodegenerative disorders.
特性
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)13-6-2-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWWASVTOHDXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415462 | |
| Record name | methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139525-70-5 | |
| Record name | methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4442150.png)
![N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)

![N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4442193.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4442201.png)
![5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442221.png)
![ethyl 1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4442231.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-2-furamide](/img/structure/B4442239.png)
![5-{[2-(diethylamino)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4442245.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4442253.png)